molecular formula C14H22O2 B12662289 Octahydro-4,7-methano-1H-inden-5-yl isobutyrate CAS No. 84962-69-6

Octahydro-4,7-methano-1H-inden-5-yl isobutyrate

Cat. No.: B12662289
CAS No.: 84962-69-6
M. Wt: 222.32 g/mol
InChI Key: AOQXHDOGCZXFEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydro-4,7-methano-1H-inden-5-yl isobutyrate: is a chemical compound with the molecular formula C14H22O2. It is known for its unique structure, which includes a tricyclic framework. This compound is often used in various industrial and research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-4,7-methano-1H-inden-5-yl isobutyrate typically involves the esterification of octahydro-4,7-methano-1H-inden-5-ol with isobutyric acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on efficient use of reagents and energy.

Chemical Reactions Analysis

Types of Reactions: Octahydro-4,7-methano-1H-inden-5-yl isobutyrate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Sodium methoxide, sodium ethoxide

Major Products Formed:

    Oxidation: Carboxylic acids

    Reduction: Alcohol derivatives

    Substitution: Various substituted esters

Scientific Research Applications

Chemistry: In chemistry, Octahydro-4,7-methano-1H-inden-5-yl isobutyrate is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It is used in experiments to understand its interactions with biological molecules and its potential as a bioactive agent.

Medicine: Although not widely used in medicine, preliminary studies suggest that this compound may have potential therapeutic applications due to its bioactive properties.

Industry: In the industrial sector, this compound is used in the manufacture of fragrances and flavors. Its unique scent profile makes it a valuable ingredient in perfumery.

Mechanism of Action

The mechanism of action of Octahydro-4,7-methano-1H-inden-5-yl isobutyrate involves its interaction with specific molecular targets. It is believed to modulate certain pathways by binding to receptors or enzymes, thereby influencing biochemical processes. Detailed studies are ongoing to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • Octahydro-4,7-methano-1H-indene-5-acetaldehyde
  • Octahydro-6-methyl-4,7-methano-1H-indene-5-carboxaldehyde
  • Exo-tricyclo[5.2.1.0(2,6)]decane
  • Endo-tricyclo[5.2.1.0(2,6)]decane

Comparison: Octahydro-4,7-methano-1H-inden-5-yl isobutyrate stands out due to its ester functional group, which imparts unique chemical reactivity and scent properties. Compared to its analogs, it offers distinct advantages in terms of stability and versatility in chemical synthesis.

Properties

CAS No.

84962-69-6

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

8-tricyclo[5.2.1.02,6]decanyl 2-methylpropanoate

InChI

InChI=1S/C14H22O2/c1-8(2)14(15)16-13-7-9-6-12(13)11-5-3-4-10(9)11/h8-13H,3-7H2,1-2H3

InChI Key

AOQXHDOGCZXFEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC1CC2CC1C3C2CCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.